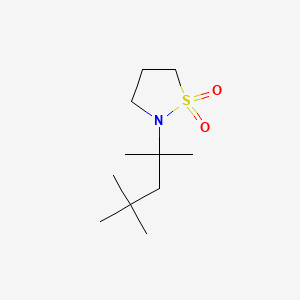
N,N-dibutyl-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-2-ethylbutanamide: is an organic compound with the molecular formula C14H29NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2-ethylbutanamide typically involves the reaction of 2-ethylbutanoic acid with dibutylamine . The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dibutyl-2-ethylbutanamide can undergo several types of chemical reactions, including:
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide as catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Hydrolysis: 2-ethylbutanoic acid and dibutylamine.
Reduction: Dibutylamine.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
N,N-dibutyl-2-ethylbutanamide has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which N,N-dibutyl-2-ethylbutanamide exerts its effects involves interactions with various molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N,N-dimethyl-2-ethylbutanamide
- N,N-diethyl-2-ethylbutanamide
- N,N-dipropyl-2-ethylbutanamide
Comparison: N,N-dibutyl-2-ethylbutanamide is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications .
Propriétés
Numéro CAS |
79868-39-6 |
|---|---|
Formule moléculaire |
C14H29NO |
Poids moléculaire |
227.39 g/mol |
Nom IUPAC |
N,N-dibutyl-2-ethylbutanamide |
InChI |
InChI=1S/C14H29NO/c1-5-9-11-15(12-10-6-2)14(16)13(7-3)8-4/h13H,5-12H2,1-4H3 |
Clé InChI |
TXPXZGIYPUUXMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)
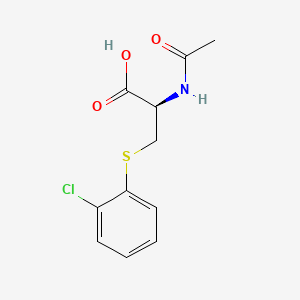
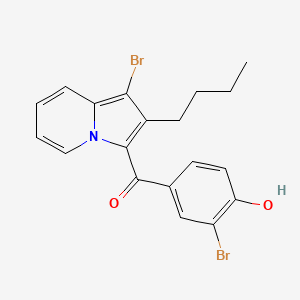
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
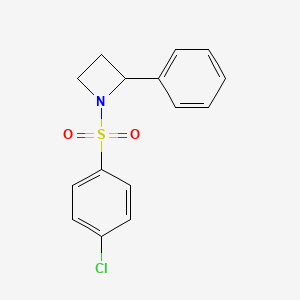

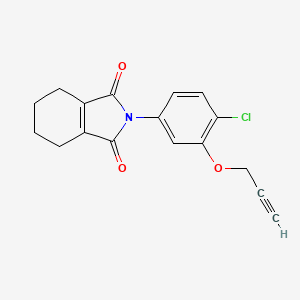


![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)


